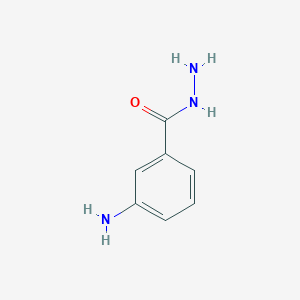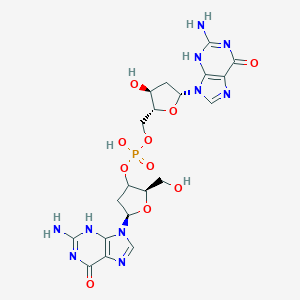
Deoxyguanylyl-(3'-5')-guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxyguanylyl-(3'-5')-guanosine, also known as ApppG, is a dinucleotide molecule that plays a crucial role in various biological processes. This molecule is a precursor of ApppGp, which is an important intermediate in the biosynthesis of m7GpppN cap structure of eukaryotic mRNA. ApppG has also been implicated in the regulation of the immune response and in the replication of certain viruses.
Wirkmechanismus
The mechanism of action of Deoxyguanylyl-(3'-5')-guanosine is complex and involves multiple steps. In eukaryotic cells, Deoxyguanylyl-(3'-5')-guanosine is converted to Deoxyguanylyl-(3'-5')-guanosinep by RNA triphosphatase, which is then added to the 5' end of mRNA by RNA guanylyltransferase. This results in the formation of the m7GpppN cap structure, which is essential for mRNA stability, translation initiation, and export from the nucleus. In addition, Deoxyguanylyl-(3'-5')-guanosine has been shown to regulate the immune response by activating the NLRP3 inflammasome and inducing the production of pro-inflammatory cytokines. Deoxyguanylyl-(3'-5')-guanosine has also been implicated in the replication of certain viruses, including hepatitis C virus and coronaviruses.
Biochemische Und Physiologische Effekte
Deoxyguanylyl-(3'-5')-guanosine has several biochemical and physiological effects. For example, Deoxyguanylyl-(3'-5')-guanosine can stimulate the activity of RNA helicases, which are enzymes that unwind RNA molecules during transcription and translation. In addition, Deoxyguanylyl-(3'-5')-guanosine can inhibit the activity of RNA polymerases, which are enzymes that synthesize RNA molecules. Deoxyguanylyl-(3'-5')-guanosine has also been shown to induce apoptosis in cancer cells and to inhibit the growth of certain tumors.
Vorteile Und Einschränkungen Für Laborexperimente
Deoxyguanylyl-(3'-5')-guanosine has several advantages for lab experiments. For example, Deoxyguanylyl-(3'-5')-guanosine is a stable molecule that can be easily synthesized and purified. In addition, Deoxyguanylyl-(3'-5')-guanosine is a versatile substrate that can be used to study various enzymes and biological processes. However, Deoxyguanylyl-(3'-5')-guanosine also has some limitations. For example, Deoxyguanylyl-(3'-5')-guanosine is a relatively expensive molecule, and its synthesis requires specialized equipment and expertise. In addition, Deoxyguanylyl-(3'-5')-guanosine can be toxic to cells at high concentrations, which limits its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for research on Deoxyguanylyl-(3'-5')-guanosine. For example, the mechanism of action of Deoxyguanylyl-(3'-5')-guanosine in the regulation of the immune response and the replication of certain viruses needs to be further elucidated. In addition, the role of Deoxyguanylyl-(3'-5')-guanosine in other biological processes, such as RNA splicing and mRNA decay, needs to be investigated. Furthermore, the development of new methods for the synthesis and purification of Deoxyguanylyl-(3'-5')-guanosine could lead to new applications in scientific research.
Synthesemethoden
The synthesis of Deoxyguanylyl-(3'-5')-guanosine involves the condensation of guanosine 5'-diphosphate (GDP) and guanosine 5'-triphosphate (GTP) in the presence of pyrophosphatase. This reaction results in the formation of Deoxyguanylyl-(3'-5')-guanosine and inorganic pyrophosphate (PPi). The reaction can be monitored by high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
Deoxyguanylyl-(3'-5')-guanosine has been widely used in scientific research as a tool to study various biological processes. For example, Deoxyguanylyl-(3'-5')-guanosine has been used to investigate the mechanism of mRNA cap synthesis and the role of cap structures in translation initiation. Deoxyguanylyl-(3'-5')-guanosine has also been used to study the regulation of the immune response and the replication of certain viruses. In addition, Deoxyguanylyl-(3'-5')-guanosine has been used as a substrate for various enzymes, including RNA capping enzymes, RNA helicases, and RNA polymerases.
Eigenschaften
CAS-Nummer |
15180-30-0 |
|---|---|
Produktname |
Deoxyguanylyl-(3'-5')-guanosine |
Molekularformel |
C20H25N10O10P |
Molekulargewicht |
596.4 g/mol |
IUPAC-Name |
[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O10P/c21-19-25-15-13(17(33)27-19)23-5-29(15)11-1-7(32)10(39-11)4-37-41(35,36)40-8-2-12(38-9(8)3-31)30-6-24-14-16(30)26-20(22)28-18(14)34/h5-12,31-32H,1-4H2,(H,35,36)(H3,21,25,27,33)(H3,22,26,28,34)/t7-,8?,9+,10+,11+,12+/m0/s1 |
InChI-Schlüssel |
KGXGIPRRDQWVET-CBJMTSFPSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OC4C[C@@H](O[C@@H]4CO)N5C=NC6=C5NC(=NC6=O)N)O |
SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C5N=C(NC6=O)N)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C5NC(=NC6=O)N)O |
Synonyme |
deoxyguanylyl-(3'-5')-guanosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



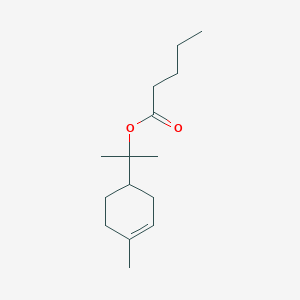
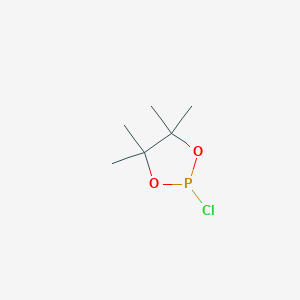
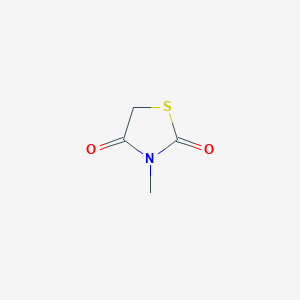
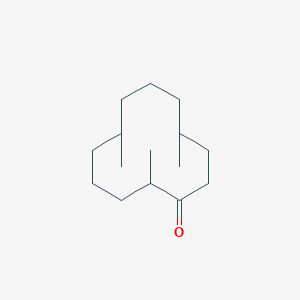
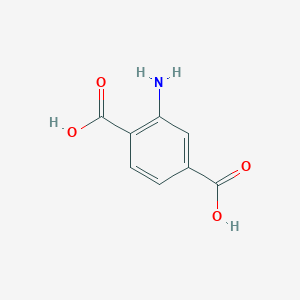
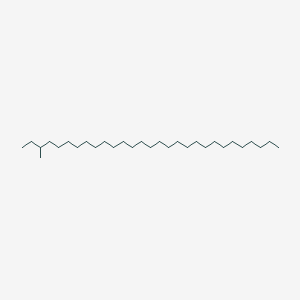
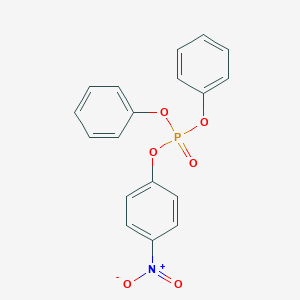
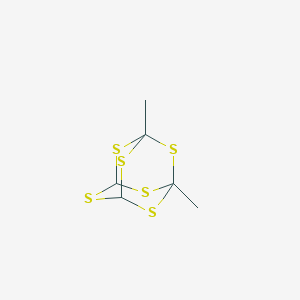
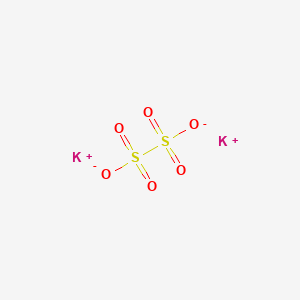
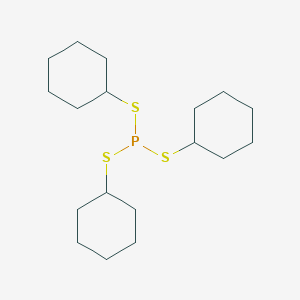
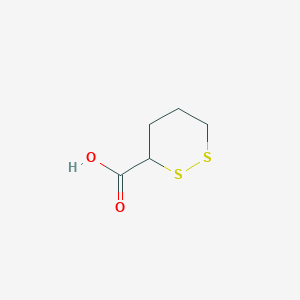
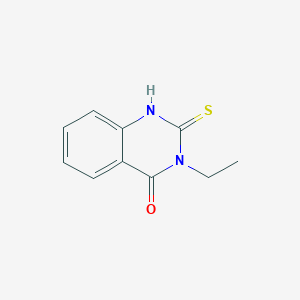
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B87864.png)
